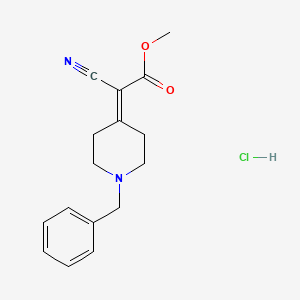

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Description

Chemical Identity and Nomenclature

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is identified by the Chemical Abstracts Service number 1987359-06-7, establishing its unique chemical identity within the scientific literature. The compound's systematic nomenclature reflects its complex structure, incorporating several distinct functional groups and structural motifs. The molecular formula C16H19ClN2O2 indicates a molecular weight of approximately 306.79 grams per mole, confirming the presence of the hydrochloride salt form. The International Union of Pure and Applied Chemistry nomenclature system designates this compound through its systematic name, which accurately describes the spatial arrangement of atoms and functional groups within the molecular structure.

The compound belongs to the broader class of piperidine derivatives, which are characterized by their six-membered nitrogen-containing heterocyclic ring structure. Within this classification, the compound specifically represents a substituted piperidine where the nitrogen atom bears a benzyl group, and the ring system connects to a cyanoacetate ester moiety. The presence of the cyano group (-CN) and the ester functionality (-COOMe) creates a bifunctional molecule with distinct reactive sites. The structural complexity is further enhanced by the ylidene linkage, which establishes a double bond character between the piperidine ring and the acetate carbon, contributing to the compound's unique chemical properties.

Comparative analysis with related compounds reveals structural similarities to other benzylpiperidine derivatives found in pharmaceutical applications. The ethyl ester analog, ethyl 2-(1-benzyl-4-piperidinylidene)-2-cyanoacetate, shares the same core structure but differs in the ester alkyl group, being identified by Chemical Abstracts Service number 1463-52-1. The closely related compound methyl 2-(1-benzylpiperidin-4-ylidene)acetate, lacking the cyano group, is catalogued under Chemical Abstracts Service number 206558-34-1 with molecular formula C15H19NO2. These structural relationships demonstrate the compound's position within a family of related molecules that share common synthetic pathways and potential applications.

Properties

IUPAC Name |

methyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-16(19)15(11-17)14-7-9-18(10-8-14)12-13-5-3-2-4-6-13;/h2-6H,7-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKHHIMZCBHVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Esterification

A common method begins with the condensation of 1-benzyl-4-piperidone with cyanoacetic acid under base catalysis, followed by esterification with methyl alcohol. The process can be catalyzed by palladium on activated charcoal under a hydrogen atmosphere to facilitate hydrogenation steps if necessary.

-

- Temperature: Initially cooled to 0–15 °C during addition of reagents to control reaction rate and suppress side reactions.

- Catalysts: Base catalysts such as sodium hydroxide, potassium hydroxide, sodium carbonate, or their mixtures are used.

- Solvent: Methanol is commonly used both as solvent and esterification agent.

- Addition: Slow, controlled addition of alkaline catalyst solutions and aniline to maintain system stability and acidity.

-

- 1-benzyl-4-piperidone is cooled to 0–10 °C.

- Methanol solution containing 10–20% prussic acid (hydrocyanic acid) is added.

- Alkaline catalyst methanol solution (3–10%) is added dropwise over 0.5–3 hours.

- After completion, the mixture is refluxed and aniline is added slowly over 0.5–2.5 hours.

- The reaction mixture is cooled and acidified with glacial acetic acid to precipitate the intermediate solid.

Yield: This step typically achieves high yields around 98% under optimized conditions.

Hydrolysis and Conversion to Amino Acid Derivative

The intermediate solid is subjected to hydrolysis using aqueous sulfuric acid (70–95%) at 20–50 °C for 40–90 hours to convert cyano groups into carboxylic acid functionalities.

-

- Molar ratio of intermediate to sulfuric acid: 1:10–25.

- Reaction temperature maintained between 20–50 °C.

- Post-reaction, the mixture is poured into ice water containing 60–80% ice to quench the reaction.

- pH is adjusted to 4–9 with ammonium hydroxide (20–40%) at 0–10 °C to induce crystallization.

Outcome: White powder of 1-benzyl-4-amine formyl-4-aniline piperidine is obtained with improved purity.

Formation of Hydrochloride Salt

The amino acid derivative is then treated with concentrated hydrochloric acid in a molar ratio of 1:20–35 and heated to reflux (boiling) for 10–20 hours.

-

- Reaction mixture is heated to boiling and refluxed.

- After completion, cooled to 0–30 °C and allowed to stand for 24–54 hours to promote crystallization.

- Product is filtered, washed, and dried to yield methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride as a white crystalline solid.

-

- Direct formation of hydrochloride salt avoids the need for neutralization steps.

- Simplifies purification and improves overall yield.

Comparative Data Table of Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation & Esterification | 1-benzyl-4-piperidone, prussic acid, base catalyst, aniline, methanol | 0–15 (addition), reflux (reaction) | 0.5–3 (addition), 0.5–3 (reflux) | ~98 | Controlled addition and reflux critical |

| Hydrolysis | Intermediate solid, 70–95% H2SO4 aqueous | 20–50 | 40–90 | High | pH adjustment with NH4OH for crystallization |

| Hydrochloride Formation | Amino acid derivative, concentrated HCl | 20–100 (reflux) | 10–20 | High | Direct crystallization of hydrochloride salt |

Research Findings and Optimization Insights

Environmental and Economic Benefits: The described method avoids the use of large volumes of hazardous organic solvents such as dichloromethane or isopropanol, reducing environmental pollution and raw material costs.

Reaction Efficiency: Slow, controlled addition of reagents and maintaining lower temperatures during key steps suppress side reactions and improve product stability.

Catalyst Selection: Use of common bases like sodium hydroxide or potassium hydroxide in methanol solution ensures effective catalysis with manageable safety profiles.

Yield Improvements: Optimizing reaction times, temperatures, and molar ratios in each step has led to significant yield increases compared to earlier methods, with overall yields exceeding 90% in each stage.

Crystallization Control: Precise pH and temperature control during crystallization steps enhance purity and facilitate downstream processing.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Differences and Implications

Cyano Group Presence: The target compound’s cyano group is absent in Methyl 2-(1-benzylpiperidin-4-ylidene)acetate . This group may enhance hydrogen bonding or participate in click chemistry for bioconjugation.

Ylidene vs. Saturated Piperidine :

- The ylidene group in the target compound introduces rigidity compared to the saturated piperidine in Methyl (1-benzylpiperidin-4-yl)acetate . This rigidity could influence binding specificity in biological targets (e.g., enzymes or receptors).

Substituent Effects :

- The sulfonyl group in the ethyl ester analog introduces strong electron-withdrawing effects, contrasting with the benzyl group’s electron-donating nature in the target compound. This difference could modulate reactivity in synthetic pathways or interactions with biological targets.

Hydrochloride Salt: The hydrochloride salt in the target compound and Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl improves solubility compared to non-salt forms, a critical factor for drug bioavailability.

Biological Activity

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, summarizing relevant research findings, case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C_{16}H_{18}ClN_{3}O_{2}

- Molecular Weight : Approximately 306.79 g/mol

- Functional Groups : Piperidine ring, cyano group, ester group

The synthesis typically involves multi-step organic reactions, including the condensation of benzylpiperidine with cyanoacetic acid followed by esterification with methyl alcohol, often catalyzed by palladium on activated charcoal under hydrogen atmosphere .

Pharmacological Profile

Preliminary studies suggest that this compound may exhibit significant interactions with various neurotransmitter systems. Notably, it has shown potential binding affinity to serotonin receptors, which is crucial for mood regulation and anxiety management .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Benzylpiperidine | Piperidine ring with a benzyl substituent | Potential CNS activity | Simpler structure without cyano or ester groups |

| Cyanoacetic Acid | Contains cyano and carboxylic acid groups | Used in synthesizing pharmaceuticals | Lacks the piperidine structure |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | Similar ester structure but without cyano group | Potentially similar CNS effects | Does not exhibit the same reactivity as cyano derivatives |

The unique combination of piperidine, cyano, and ester functionalities in this compound may offer distinct pathways for biological interaction compared to its analogs .

Case Studies

A notable study evaluated the compound's effects on cell lines relevant to neurological disorders. In vitro assays indicated that it could modulate neurotransmitter release, suggesting a potential role in treating conditions like depression and anxiety . Further pharmacological profiling is necessary to elucidate its full interaction profile, including potential side effects and therapeutic windows.

The proposed mechanism involves the compound's ability to interact with specific receptors in the central nervous system (CNS). It is hypothesized that the cyano group may enhance lipophilicity, facilitating better penetration through the blood-brain barrier and potentially increasing efficacy at target sites .

Q & A

Q. How can researchers optimize the synthesis yield of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride, considering tautomeric equilibria?

Methodological Answer: The synthesis involves monitoring enol-oxo tautomerism, which impacts reactivity. For example, highlights tautomerism in structurally similar 3-methyl-5-methoxycarbonyl-1-benzyl-4-piperidone hydrochloride, where tautomeric mixtures require precise pH and temperature control during crystallization. Use HPLC or NMR (e.g., ¹H/¹³C) to track tautomer ratios. Adjust reaction solvents (e.g., polar aprotic solvents like DMF) and bases (e.g., K₂CO₃) to stabilize intermediates. Yield optimization may involve stepwise isolation of tautomers via fractional crystallization .

Q. What purification strategies are effective for removing byproducts in the final step of synthesizing this compound?

Methodological Answer: Impurities often arise from incomplete benzylation or cyano group side reactions. Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) or reverse-phase HPLC (C18 column, methanol/water mobile phase). emphasizes impurity profiling for angiotensin II intermediates, recommending LC-MS to identify byproducts (e.g., unreacted benzylpiperidine derivatives). Recrystallization in ethanol/water mixtures (4:1 v/v) at low temperatures (<5°C) can enhance purity .

Q. How does the hydrochloride salt formation influence the compound’s stability and solubility?

Methodological Answer: Salt formation improves aqueous solubility and crystallinity. Conduct pH-solubility studies (e.g., shake-flask method) in buffered solutions (pH 1–7). Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways. notes that piperidinyl methanone hydrochlorides are prone to hygroscopicity; store desiccated at -20°C under nitrogen. Characterize salt stoichiometry via elemental analysis or ion chromatography .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the piperidin-4-ylidene moiety be resolved during characterization?

Methodological Answer: The ylidene group introduces geometric isomerism. Use X-ray crystallography to confirm configuration, as seen in for tautomeric systems. Dynamic NMR (VT-NMR) can assess isomerization barriers in solution. For chiral centers, employ chiral HPLC (e.g., Chiralpak® AD-H column) with polar organic mobile phases. Computational modeling (DFT) predicts relative stability of isomers, guiding synthetic routes .

Q. What mechanisms explain the compound’s interaction with biological targets, such as neurotransmitter receptors?

Methodological Answer: The benzylpiperidine scaffold is common in CNS-targeting compounds. Conduct molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors. Validate via radioligand binding assays (³H-labeled antagonists) using transfected HEK293 cells. notes angiotensin receptor binding for similar intermediates; adapt protocols using competitive ELISA or SPR to quantify affinity (KD values). SAR studies modifying the cyanoacetate group can elucidate pharmacophore contributions .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic processes. Recalculate theoretical shifts using advanced NMR prediction software (e.g., ACD/Labs or MestReNova) with implicit solvation models (COSMO). Compare experimental data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding. For dynamic systems (e.g., tautomerism), use EXSY NMR to quantify exchange rates. emphasizes tautomer-specific shifts; apply line-shape analysis to deconvolute overlapping signals .

Data Contradiction Analysis

Q. How to reconcile conflicting HPLC purity results from different labs for the same batch?

Methodological Answer: Cross-validate methods using a reference standard (e.g., USP-grade). Ensure identical column chemistry (e.g., C18 vs. phenylhexyl), mobile phase pH, and detector wavelengths. Perform spike recovery experiments with known impurities ( ). Inter-lab variability may stem from column aging or gradient profiles; standardize protocols using ICH Q2(R1) guidelines .

Safety and Handling

Q. What are critical safety protocols for handling this compound during in vivo studies?

Methodological Answer: Refer to ’s guidelines for structurally related piperidine hydrochlorides: use PPE (nitrile gloves, respirators), and work in a fume hood. For acute toxicity, follow OECD 423 guidelines (fixed-dose procedure). Store lyophilized forms at -80°C to prevent hydrolysis. Dispose of waste via incineration (≥1000°C) with alkaline scrubbers to neutralize HCl vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.